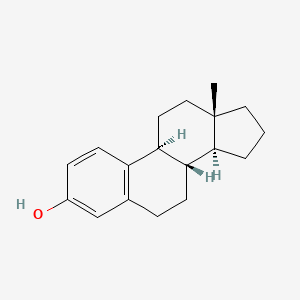

17-Deoxyestradiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h5,7,11,15-17,19H,2-4,6,8-10H2,1H3/t15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKVPZJVBHWFCQ-BDXSIMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022471 | |

| Record name | 17-Deoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-63-4 | |

| Record name | Estra-1,3,5(10)-trien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Desoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Desoxyestradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Deoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DEOXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73A01W88SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Derivatization of 17 Deoxyestradiol

Total Synthesis Approaches for 17-Deoxyestradiol and its Enantiomers

The total synthesis of this compound can be conceptualized through strategies developed for closely related estrane (B1239764) structures, such as deoxy-estrone. A key challenge in the synthesis of the steroidal framework is the stereocontrolled construction of its tetracyclic core. One notable approach involves a convergent strategy, where different fragments of the molecule are synthesized separately before being joined.

A plausible synthetic route to this compound would likely commence with the construction of a CD-ring fragment, followed by the annulation of the B and A rings. For instance, a common strategy for building the steroid nucleus is the Torgov-Ananchenko reaction. This powerful method allows for the construction of the C/D ring system and subsequent annulation of the B and A rings to form the complete tetracyclic estrane skeleton.

While a direct total synthesis of this compound is not extensively documented, its preparation can be envisioned from a late-stage intermediate in an estradiol (B170435) synthesis. Once the full tetracyclic system of an estradiol precursor is established, the C17-hydroxyl group can be removed through a deoxygenation reaction. Common methods for the deoxygenation of alcohols include the Barton-McCombie deoxygenation or reduction of a corresponding tosylate or mesylate.

The synthesis of the unnatural enantiomer, ent-17-Deoxyestradiol, would require an asymmetric approach from the outset. This could involve the use of a chiral starting material or the application of an enantioselective reaction to set the key stereocenters. For example, asymmetric catalytic hydrogenations or enantioselective cyclization reactions have been employed in the synthesis of other steroid enantiomers and could be adapted for this purpose.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the multiple chiral centers of the estrane core is a critical aspect of its synthesis. Stereoselective synthesis methodologies are therefore central to the efficient production of this compound and its derivatives.

In the context of a total synthesis, several key reactions can be controlled stereoselectively:

Cyclization Reactions: The formation of the ring junctions (B/C and C/D) must be carefully controlled. Intramolecular aldol (B89426) condensations or Diels-Alder reactions are often employed, where the stereochemical outcome can be influenced by the choice of reagents, catalysts, and reaction conditions.

Reduction Reactions: The stereochemistry of any remaining functional groups, such as ketones, must be selectively reduced. For instance, the reduction of a C17-ketone in a precursor can be directed to form either the 17α- or 17β-alcohol by selecting the appropriate reducing agent. While this compound lacks a C17-hydroxyl, the stereoselective reduction of a precursor ketone at a different position, or in the synthesis of an analog with a hydroxyl group elsewhere, would be crucial. The use of bulky reducing agents like lithium tris(sec-butyl)borohydride (B13407456) (L-Selectride®) often leads to the thermodynamically less stable axial alcohol, while smaller reagents like sodium borohydride (B1222165) typically yield the more stable equatorial alcohol. Biocatalytic reductions using specific yeast strains can also offer high stereoselectivity for the reduction of steroidal ketones nih.gov.

The following table summarizes some common reducing agents and their typical stereochemical outcomes in the reduction of steroidal ketones:

| Reducing Agent | Typical Stereochemical Outcome | Notes |

|---|---|---|

| Sodium Borohydride (NaBH4) | Generally provides the thermodynamically more stable alcohol (e.g., equatorial). | A common and mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH4) | A strong reducing agent, often less selective than NaBH4. | Can reduce other functional groups like esters and carboxylic acids. |

| L-Selectride® / K-Selectride® | Bulky reagents that often provide the kinetically favored, sterically less hindered approach, leading to the thermodynamically less stable alcohol (e.g., axial). | Useful for achieving high stereoselectivity in hindered systems. |

| Yeast (e.g., Zygowilliopsis sp.) | Can provide high regio- and stereoselectivity for the reduction of specific ketones. nih.gov | A biocatalytic approach offering "green" reaction conditions. |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. These modifications can be directed at various positions on the estrane scaffold.

Structure-directed synthesis focuses on the targeted modification of the this compound scaffold to enhance a desired biological activity or to probe interactions with a biological target. This approach relies on a detailed understanding of the SAR of the estrane core.

Modifications can be introduced at several key positions:

A-Ring: The phenolic A-ring is crucial for the estrogenic activity of many estradiol derivatives. Modifications such as the introduction of substituents (e.g., halogens, alkyl groups, or hydroxyl groups) at the C2 and C4 positions can modulate receptor binding and metabolic stability.

D-Ring: While the defining feature of this compound is the absence of a C17 substituent, the synthesis of analogs with small alkyl or other non-polar groups at this position can be of interest.

The synthesis of these analogs would typically involve either carrying a desired modification through a total synthesis or by late-stage functionalization of a pre-formed estrane scaffold. For example, electrophilic aromatic substitution reactions can be used to introduce substituents onto the A-ring of a this compound precursor.

Parallel and diversity-oriented synthesis (DOS) are powerful approaches for the rapid generation of large libraries of compounds for high-throughput screening. These strategies are particularly well-suited for the exploration of the chemical space around the this compound scaffold.

In a parallel synthesis approach, a common intermediate is treated with a variety of reagents in separate reaction vessels to generate a library of related products. For example, a late-stage intermediate in the synthesis of this compound could be subjected to a range of different chemical transformations to introduce diversity at a specific position.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules from a common starting material. This is often achieved through a series of branching reaction pathways. For steroid scaffolds, DOS can be employed to generate a wide range of derivatives with different ring structures, stereochemistries, and functional group arrays nih.govbeilstein-journals.org. One DOS strategy involves the functionalization of existing steroid skeletons using reactions that can build new rings or append complex side chains nih.govbeilstein-journals.org. For instance, a 17-ethynyl substituted estradiol precursor could be used in a variety of cyclization reactions to generate a library of 17-spirocyclic derivatives nih.govbeilstein-journals.org.

The application of DOS to the this compound scaffold could involve:

Scaffold-Based DOS: Starting with a common 17-deoxyestrane core, a variety of functionalization reactions could be applied to different positions of the molecule.

Reagent-Based DOS: A common precursor could be treated with a diverse set of reagents to generate a library of structurally distinct products.

Molecular and Cellular Mechanisms of 17 Deoxyestradiol Action

Receptor Binding Studies and Affinities

The affinity of 17-deoxyestradiol for various steroid hormone receptors is a key determinant of its biological effects. Studies have investigated its interactions with estrogen receptors (ERα, ERβ), androgen receptors (AR), and membrane-bound estrogen receptors (mERs).

Research has explored the binding of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Studies comparing the binding of 17β-deoxyestradiol (a related compound) to ERα have indicated that certain amino acid residues within the receptor's ligand-binding domain play differential roles in ligand interaction nih.govcapes.gov.bracs.org. Specifically, the histidine residue at position 524 (H524) in ERα was found to be crucial for the binding of estradiol (B170435) (E2) and 3-deoxyestradiol, showing significantly reduced affinities upon mutation of this residue. In contrast, 17β-deoxyestradiol exhibited largely unchanged binding affinities in these studies, suggesting a distinct interaction profile with ERα, possibly due to the absence of the 17-hydroxyl group nih.govcapes.gov.bracs.org. While direct quantitative data for this compound binding to ERα and ERβ are limited in the provided literature, related compounds suggest that the 17-hydroxyl group's interaction with specific receptor residues is important for high-affinity binding plos.org. One study reported a relative binding affinity (RBA) for "Estra-1,3,5(10)-trien-3-ol" (this compound) of 10.158, with estradiol set as the reference (RBA=100) researchgate.netoup.com.

The interaction of this compound with the androgen receptor (AR) has also been investigated. Studies have quantified its binding affinity to the AR, with reported values indicating a measurable interaction. For instance, one study reported an IC50 value of 5.48 x 10⁻⁵ M and a logRBA of -2.13 for this compound in an AR competitive binding assay psu.edu. Another study provided values of 2.13 and 1.83, likely representing IC50 or related binding affinity metrics, for this compound in AR binding assays psu.edu. These findings suggest that this compound can interact with the androgen receptor, although its affinity relative to potent androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) would require further comparative analysis.

While research has identified membrane-bound estrogen receptors (mERs) such as GPER (GPR30) and other isoforms like ER66 and ER46, specific studies detailing the binding characteristics of this compound to these receptors were not prominently found in the provided literature. Studies have characterized the binding of 17β-estradiol to ER66 and ER46, reporting Kd values in the picomolar range plos.orgnih.gov. However, the direct interaction of this compound with these membrane-localized receptors remains an area requiring more specific investigation.

Quantitative analysis of ligand-receptor binding equilibrium provides crucial data on the affinity and kinetics of these interactions. For this compound, binding studies have yielded quantitative metrics for its interaction with ERs and ARs.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Affinity Metric | Value | Reference(s) |

| ERα | RBA (vs E2) | 10.158 | researchgate.netoup.com |

| ERα | RAC (vs OHT) | ~1 (unchanged) | nih.govcapes.gov.bracs.org |

| AR | IC50 | 5.48 x 10⁻⁵ M | psu.edu |

| AR | logRBA | -2.13 | psu.edu |

| AR | Binding Value | 2.13 | psu.edu |

| AR | Binding Value | 1.83 | psu.edu |

Note: RBA (Relative Binding Affinity) and RAC (Relative Affinity Constant) are typically expressed relative to a reference ligand. Values from psu.edu lack specific units in the provided snippet but are presented as found.

Enzymatic Interactions and Modulation

The metabolism and interconversion of steroid hormones are critical for regulating their bioavailability and activity. This compound's interactions with the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes are of interest due to the family's central role in estrogen and androgen metabolism.

The 17β-HSD enzyme family comprises several isoenzymes, each catalyzing specific redox reactions of steroid hormones, including the interconversion of estrone (B1671321) (E1) to the more potent estradiol (E2) uniprot.orgnih.govwikipedia.orgoncotarget.comnih.gov. While direct evidence of this compound acting as a substrate or inhibitor for specific 17β-HSD isoenzymes is not explicitly detailed in the provided search results, its structural similarity to estradiol suggests potential interactions. For instance, 17β-HSD type 1 (HSD17B1) is known to catalyze the reduction of estrone to estradiol uniprot.orgoncotarget.com. Similarly, 17β-HSD type 12 (HSD17B12) is also involved in the reduction of estrone to estradiol eurekaselect.com. Although not directly studied in relation to this compound, research into derivatives of deoxyestradiol as inhibitors of HSD17B12 highlights the potential for this class of compounds to modulate these enzymatic activities eurekaselect.com. Other isoenzymes, such as 17β-HSD type 2 and type 4, are primarily involved in the oxidation of estradiol to estrone, thereby inactivating estrogenic activity nih.govwikipedia.org.

Table 2: Key 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Isoenzymes and Their General Roles in Steroid Metabolism

| Isoenzyme | Primary Activity | Interaction with this compound (if specified) | Reference(s) |

| HSD17B1 | Reduction of Estrone (E1) to Estradiol (E2) | Not specified | uniprot.orgnih.govwikipedia.orgoncotarget.comnih.gov |

| HSD17B2 | Oxidation of Estradiol (E2) to Estrone (E1) | Not specified | nih.govwikipedia.org |

| HSD17B4 | Oxidation of Estradiol (E2) to Estrone (E1) | Not specified | nih.govwikipedia.org |

| HSD17B5 | Reduction of Androstenedione to Testosterone | Not specified | nih.govwikipedia.org |

| HSD17B12 | Reduction of Estrone (E1) to Estradiol (E2) | Derivatives studied as inhibitors | eurekaselect.com |

Compound List:

this compound

Estradiol (E2)

Estrone (E1)

3-Deoxyestradiol (3-dE2)

17β-Deoxyestradiol (17β-dE2)

4-hydroxytamoxifen (B85900) (OHT)

RU 39 411 (RU)

Raloxifene (Ral)

Diethylstilbestrol (B1670540) (DES)

Meso-hexestrol

Ethinyl estradiol (EE2)

17α-estradiol

Coumestrol

ICI-164384

Nafoxidine

Moxestrol

Clomifene

4-OH-estradiol

Tamoxifen

2-OH-estradiol

5-androstene-3β,17β-diol

Genistein

Quercetin

Resveratrol

Testosterone

Androstenedione

DHEA (Dehydroepiandrosterone)

Androstenediol

DHT (Dihydrotestosterone)

11-keto-testosterone

3β-androstanediol

Etiocholan-17β-ol-3-one

Tributyltin

Triphenyltin

GPER (G protein-coupled receptor 30)

ERα (Estrogen Receptor alpha)

ERβ (Estrogen Receptor beta)

ER66 (Estrogen Receptor alpha isoform 66)

ER46 (Estrogen Receptor alpha isoform 46)

ER36 (Estrogen Receptor alpha isoform 36)

Steroid Sulfatase Inhibition and Activation by this compound Derivatives

Steroid sulfatase (STS) is a crucial enzyme in steroid hormone biosynthesis, catalyzing the hydrolysis of sulfated steroids to their active, non-sulfated forms. Research into estradiol derivatives has explored their potential as STS inhibitors, a strategy aimed at modulating hormone levels for therapeutic purposes, particularly in hormone-sensitive cancers nih.govclemson.edud-nb.infonih.gov. While direct studies on this compound's direct interaction with STS are limited in the provided search results, related estradiol derivatives have been synthesized and evaluated for their inhibitory potency. These studies indicate that modifications at the 17α-position of estradiol, often involving hydrophobic substituents, can lead to potent inhibition of STS nih.govnih.gov. For instance, derivatives with benzyl (B1604629) groups at the 17α-position have shown significant inhibitory activity, with IC50 values in the nanomolar range nih.gov. The precise mechanism often involves fitting into the enzyme's catalytic site, where steric factors and hydrophobicity play key roles in determining inhibitory capacity nih.gov.

Cytochrome P450 (CYP) Enzyme Interactions

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast array of endogenous compounds and xenobiotics, including steroid hormones mdpi.com. While 17β-estradiol itself is metabolized by various CYP enzymes, the specific interactions of this compound with CYP enzymes are not extensively detailed in the provided literature. However, studies on related compounds, such as 17α-ethinyl estradiol (EE), offer insights into potential metabolic pathways and interactions. EE has been shown to inhibit certain CYP isoforms, notably CYP1A1 and CYP2C19, with IC50 values in the low micromolar range nih.gov. CYP1A2, a liver-specific enzyme, plays a role in metabolizing 17β-estradiol into 2-methoxyestradiol, which has anti-tumor properties plos.org. The absence of the 17-hydroxyl group in this compound might alter its affinity and metabolic fate by CYP enzymes compared to estradiol. Further research is needed to elucidate the specific CYP enzyme interactions of this compound.

Intracellular Signaling Pathways and Transcriptional Regulation

Intracellular Signaling Pathways and Transcriptional Regulation

Genomic Mechanisms of Estrogen Receptor-Mediated Gene Activation

Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that mediate the genomic effects of estrogens. Upon binding to estradiol or its analogs, ERs dimerize, translocate to the nucleus, and bind to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes mdpi.comwikipedia.orgmdpi.com. This binding event recruits co-activator and co-repressor proteins, modulating gene transcription mdpi.comwikipedia.org. While this compound's affinity for ERs is not explicitly stated in the provided snippets, its structural similarity to estradiol suggests it could potentially interact with these receptors, albeit with altered efficacy. Studies on estradiol's genomic actions highlight that picomolar concentrations are sufficient to activate gene transcription and DNA synthesis mdpi.com. The process involves ERs binding to EREs, leading to downstream gene expression changes that influence cell function mdpi.comwikipedia.orgmdpi.com.

Interactions with Transcription Factors (e.g., Sp1) and Co-regulators

Estrogen receptors can also regulate gene expression independently of classical EREs through interactions with other transcription factors, such as Sp1 (Specificity Protein 1) nih.govimrpress.comnih.gov. This ERE-independent pathway involves ERα tethering to Sp1, which is bound to GC-rich promoter regions nih.govimrpress.com. This interaction is crucial for the transcriptional activation of various genes, including the low-density lipoprotein receptor (LDLR) gene nih.gov. Sp1 itself is a key transcription factor that binds to GC-rich motifs and regulates a broad range of genes involved in cell growth, apoptosis, and differentiation uniprot.org. It interacts with co-activators like p300, a histone acetyltransferase, to facilitate gene transcription db-thueringen.de. Studies have shown that the N-terminal region of ERα is important for its interaction with Sp1, and this interaction can enhance the formation of Sp1-DNA complexes nih.gov. The ability of this compound to engage in similar interactions with Sp1 and other transcription factors would depend on its specific binding affinity to ERs and its capacity to form functional complexes.

Metabolic Transformations and Biotransformation Pathways of 17 Deoxyestradiol

Hepatic Metabolism of 17-Deoxyestradiol and its Conjugates in Preclinical Models

While specific preclinical data on the hepatic metabolism of this compound is limited, the metabolic fate of structurally similar estrogens, such as 17β-estradiol, provides a strong predictive framework. The liver is the primary site of steroid hormone metabolism, where phase I and phase II biotransformation reactions occur.

Phase I metabolism of estrogens is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov These enzymes introduce hydroxyl groups into the steroid nucleus, a critical step for further conjugation. For estrogens, the main CYP enzymes involved are CYP1A1, CYP1A2, and CYP1B1, which are part of the CYP1 family. researchgate.net Additionally, CYP3A4 and CYP3A5 are known to contribute to the hydroxylation of estrogens. dntb.gov.ua The primary hydroxylation reactions for estradiol (B170435) occur at the C2 and C4 positions of the A-ring, leading to the formation of catechol estrogens. researchgate.net Other sites of hydroxylation include the C6, C7, C15, and C16 positions. nih.gov

Following phase I hydroxylation, the metabolites of this compound are expected to undergo phase II conjugation reactions. These reactions involve the addition of polar molecules, such as glucuronic acid or sulfate, to the hydroxyl groups. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These conjugation processes significantly increase the water solubility of the steroid metabolites, preparing them for excretion into bile and urine. In the context of estradiol metabolism, estradiol-17β-glucuronide (E217G) is a well-known metabolite formed through glucuronidation, primarily in the liver. nih.gov The hepatic transport of these conjugates is regulated by proteins such as the multidrug-resistance associated protein 2 (MRP2), which facilitates their excretion into bile. nih.gov

Microbial and Environmental Biodegradation Pathways

In the environment, this compound is subject to biodegradation by various microorganisms. researchgate.netskums.ac.irnih.govresearchgate.net The primary pathway for the microbial degradation of estrogens like 17β-estradiol typically begins with the oxidation of the 17-hydroxyl group to a ketone, forming the corresponding estrone (B1671321). researchgate.netnih.govnih.gov This initial and often rate-limiting step is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov

Several bacterial strains have been identified with the ability to degrade estrogens. For instance, Novosphingobium species have been shown to degrade 17β-estradiol. nih.gov Similarly, bacteria such as Microbacterium proteolyticum and Rhodococcus sp. are effective in degrading 17β-estradiol, often initiating the process by converting it to estrone. nih.govnih.gov The degradation can proceed under both aerobic and anaerobic conditions. researchgate.netrsc.org

Following the initial oxidation, the degradation pathway involves the cleavage of the steroid rings. One common pathway is the 4,5-seco pathway, which involves the hydroxylation of the A-ring, followed by its cleavage. nih.gov The presence of various functional groups on biochar has been shown to enhance the microbial degradation of estrogens by acting as an electron acceptor, thereby promoting the metabolic processes of the microorganisms. rsc.org

Identification and Characterization of this compound Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of this compound. Based on the metabolism of similar estrogens, a range of hydroxylated and conjugated metabolites can be anticipated.

In hepatic metabolism, the primary metabolites are expected to be various monohydroxylated and dihydroxylated derivatives of this compound. The most common of these are likely the 2-hydroxy and 4-hydroxy metabolites, formed by the action of CYP1A1/2 and CYP1B1, respectively. researchgate.netnih.gov Other potential hydroxylated metabolites include those formed at the 6α, 7α, 15α, and 16α positions. nih.gov

In microbial degradation, the initial and most prominent metabolite is estrone, formed through the oxidation of the 17-hydroxyl group. researchgate.netnih.govnih.gov Further degradation leads to a variety of downstream products resulting from ring cleavage. For example, in the degradation of 17β-estradiol by Rhodococcus sp., metabolites such as 4-hydroxyestrone (B23518) have been identified. nih.gov The following table summarizes the potential metabolites of this compound based on the known metabolism of 17β-estradiol.

| Metabolite | Formation Pathway | Enzyme/Process |

| Estrone | Oxidation of the 17-hydroxyl group | 17β-Hydroxysteroid dehydrogenase (microbial) |

| 2-Hydroxy-17-deoxyestradiol | Aromatic hydroxylation at C2 | Cytochrome P450 (CYP1A1, CYP1A2) |

| 4-Hydroxy-17-deoxyestradiol | Aromatic hydroxylation at C4 | Cytochrome P450 (CYP1B1) |

| 16α-Hydroxy-17-deoxyestradiol | Aliphatic hydroxylation at C16 | Cytochrome P450 (CYP3A family) |

| Glucuronide Conjugates | Glucuronidation of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

| Sulfate Conjugates | Sulfation of hydroxylated metabolites | Sulfotransferases (SULTs) |

Enzymatic Regulation of this compound Biotransformation

The biotransformation of this compound is tightly regulated by a variety of enzymes in both mammalian systems and microorganisms. The expression and activity of these enzymes determine the rate and pathway of metabolism.

In hepatic metabolism, the key regulatory enzymes are the cytochrome P450s. researchgate.net The expression of CYP1A1, CYP1A2, and CYP1B1 can be induced by various xenobiotics through the aryl hydrocarbon receptor (AhR). researchgate.net The relative activities of these enzymes influence the ratio of different hydroxylated metabolites, which can have different biological activities. For example, CYP1B1 predominantly catalyzes the formation of 4-hydroxyestrogens. nih.gov The subsequent conjugation reactions are regulated by the expression and activity of UGTs and SULTs. researchgate.net

In microbial degradation, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are the key enzymes initiating the degradation cascade. nih.govresearchgate.netnih.gov These enzymes belong to the short-chain dehydrogenases/reductases (SDRs) family. nih.gov The expression of these enzymes can be induced by the presence of the substrate. Other enzymes involved in the downstream degradation pathways include hydroxylases, dioxygenases, and ring-cleavage enzymes. researchgate.netresearchgate.net Fungal laccases, such as those from Trametes versicolor, are also capable of oxidizing estrogens, offering an alternative enzymatic pathway for their degradation. nih.gov

The following table details the key enzymes involved in the biotransformation of estrogens and their likely role in the metabolism of this compound.

| Enzyme | Family/Class | Function | Organism/Location |

| Cytochrome P450 1A1 (CYP1A1) | Cytochrome P450 | 2-Hydroxylation of the A-ring | Mammalian Liver |

| Cytochrome P450 1A2 (CYP1A2) | Cytochrome P450 | 2-Hydroxylation of the A-ring | Mammalian Liver |

| Cytochrome P450 1B1 (CYP1B1) | Cytochrome P450 | 4-Hydroxylation of the A-ring | Mammalian Liver |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Short-chain dehydrogenase/reductase (SDR) | Oxidation of the 17-hydroxyl group to a ketone | Bacteria, Fungi |

| UDP-Glucuronosyltransferase (UGT) | Transferase | Conjugation with glucuronic acid | Mammalian Liver |

| Sulfotransferase (SULT) | Transferase | Conjugation with sulfate | Mammalian Liver |

| Laccase | Oxidoreductase | Oxidation of the phenolic A-ring | Fungi |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Receptor Binding Affinity

Studies investigating the binding of estradiol (B170435) analogs to the estrogen receptor (ER) have identified several key structural features essential for high affinity. The natural estrogen, 17β-estradiol (E2), serves as a benchmark, possessing a rigid, hydrophobic backbone and hydroxyl groups at positions 3 and 17β that are critical for ER binding nih.govresearchgate.net. The 3-hydroxyl group is particularly vital, acting as both a hydrogen bond donor and acceptor, whereas the 17β-hydroxyl primarily functions as a hydrogen bond donor nih.govresearchgate.net. Research comparing estradiol with its deoxygenated counterparts, such as 17-Deoxyestradiol and 3,17β-bisdeoxyestradiol, has shed light on the specific roles of these hydroxyl groups ebi.ac.uk. While the 3-hydroxyl group is considered more crucial for ER binding, the absence of the 17β-hydroxyl group in this compound does not completely abolish its ability to bind to the ER, suggesting that this group, while important, is not absolutely imperative for activity louisville.edu. The precise spatial arrangement and hydrophobicity of substituents are also significant, with a rigid ring structure generally favoring ER binding nih.gov. Studies have indicated that the phenolic ring's H-bonding ability at the 3-position is a significant requirement for ER binding nih.gov. The distance between the hydroxyl groups at positions 3 and 17β (approximately 11Å) is also a critical parameter for optimal binding researchgate.net.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the core structure of estradiol, including those applied to analogs of this compound, have revealed significant impacts on biological activity and selectivity. Research has shown that while the 17β-hydroxyl group contributes to ER binding, its presence is not always mandatory for activity, as demonstrated by the binding of this compound louisville.edu. Studies involving a set of 42 estradiol analogs, which included modifications with hydroxyl, amino, nitro, or iodo groups, indicated that mitogenic activity (cell growth stimulation) was only partially related to ER binding affinity nih.gov. These findings suggest that specific structural features, beyond those required for tight receptor binding, are necessary to elicit an optimal mitogenic response. For instance, steric interference zones affecting growth were identified in a band from above the A-ring to position 4 and below, whereas ER binding steric interference zones were more localized nih.gov. Electronegative features on the A-, B-, or C-rings contribute to receptor affinity, while growth stimulation is more dependent on electronegative and electropositive properties near the 3-position nih.gov. The exploration of these modifications helps in understanding how subtle changes can differentiate between receptor binding ability and downstream biological effects like mitogenesis.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been extensively applied to sets of estrogen receptor (ER) ligands to correlate structural differences with biological activities nih.govresearchgate.net. These studies aim to map the three-dimensional space around molecules to identify regions that are favorable or unfavorable for receptor binding or biological response. For estradiol analogs, CoMFA models have been used to delineate specific topological features that distinguish between receptor binding affinity and mitogenic potential nih.gov. For example, contour plots from CoMFA can highlight steric requirements for both properties, with differences in the location and extent of these zones indicating distinct structural needs nih.gov. These models can also incorporate descriptors like electronegativity and electropositivity in specific regions to explain activity nih.gov. The application of 3D-QSAR to diverse sets of ER ligands, including steroids, has provided insights into the pharmacophoric requirements for estrogenic activity, aiding in the prediction of activity for novel compounds louisville.edunih.govresearchgate.net.

Ligand-Based and Receptor-Based Computational Approaches to SAR

Both ligand-based and receptor-based computational approaches are employed to study the SAR of compounds like this compound.

Ligand-Based Approaches: These methods rely on the assumption that molecules with similar structures will exhibit similar biological activities. Techniques such as pharmacophore modeling and 2D-QSAR fall into this category upenn.edu. Pharmacophore models can identify the essential spatial arrangement of functional groups required for activity, based on a set of known active molecules upenn.edu. For estrogen receptor ligands, these approaches have helped identify key features such as the aromatic ring and hydrogen-bonding groups nih.govresearchgate.net.

Receptor-Based Approaches: These methods utilize the three-dimensional structure of the target receptor, in this case, the estrogen receptor amazonaws.comupc.edu. Molecular docking is a primary technique, where potential ligands are computationally fitted into the receptor's binding site to predict binding affinity and pose upenn.eduamazonaws.comupc.edusilicos-it.be. Studies have used the crystal structure of the ER ligand-binding domain (LBD) complexed with 17β-estradiol for docking simulations amazonaws.com. These approaches can also involve molecular dynamics simulations to account for receptor flexibility amazonaws.comupc.edu. By analyzing the interactions between docked ligands and receptor residues, researchers can understand the molecular basis of binding and identify key structural determinants. For instance, the role of specific amino acids like Histidine 524 (H524) in interacting with the 17β-hydroxyl group of estrogens has been investigated using mutant receptors and computational modeling, highlighting its importance for strong estrogen binding capes.gov.brnih.gov.

Preclinical Research Models and Methodologies Involving 17 Deoxyestradiol

In Vitro Cellular Models for Investigating 17-Deoxyestradiol Effects

In vitro cellular models provide a controlled environment to dissect the specific cellular and molecular effects of compounds like this compound. These models allow for the examination of its impact on cell growth, gene expression, and other cellular processes fundamental to steroid hormone action.

Studies investigating the effects of steroid hormone analogs on cell proliferation often utilize established cancer cell lines that are known to be hormone-sensitive. Cell lines such as MCF-7 (estrogen receptor-positive breast adenocarcinoma), T47D (estrogen receptor-positive breast adenocarcinoma), and MDA-MB-231 (estrogen receptor-negative breast adenocarcinoma) are frequently employed google.comebi.ac.uk. These models allow researchers to assess whether this compound promotes or inhibits cell division, survival, or colony formation. Typical assays involve quantifying cell numbers, measuring metabolic activity (e.g., MTT assays), or assessing colony-forming efficiency after exposure to the compound. While direct quantitative proliferation data for this compound across a broad range of cell lines is not extensively detailed in the reviewed literature, its structural relation to estradiol (B170435) suggests potential modulation of these cellular processes. As a related biochemical finding, this compound has been identified as a potent inhibitor of estradiol oxidation, with an IC50 value of 0.12 µM google.comarchive.org.

| Model/Assay Type | Typical Cell Lines Used | Primary Measurement | Relevance to this compound Studies |

| Cell Proliferation Assay | MCF-7, T47D, MDA-MB-231 | Cell count, metabolic activity, colony formation | Assessing potential growth modulation (promotion or inhibition) |

| Receptor Binding Assay (ER) | Cell lysates or purified estrogen receptors | Competitive binding affinity (e.g., Ki, IC50) | Determining interaction with the estrogen receptor |

| Enzyme Inhibition Assay | Purified enzymes (e.g., 17β-hydroxysteroid dehydrogenase) | IC50 values for enzyme inhibition | Elucidating biochemical mechanisms of action |

Understanding the molecular mechanisms through which steroid hormones exert their effects often involves analyzing changes in gene expression and protein profiles. Techniques such as RNA sequencing (RNA-seq), microarrays, and mass spectrometry-based proteomics are employed to identify downstream targets and signaling pathways influenced by these compounds. These studies aim to map the cellular response to this compound at the transcriptional and translational levels. However, specific studies detailing comprehensive gene expression or proteomic profiling directly attributable to this compound treatment were not identified within the scope of the reviewed literature.

Advanced in vitro models, such as multicellular spheroids and 3D organoid cultures, are increasingly used to better recapitulate the complex microenvironments and cell-cell interactions found within tissues in vivo. These systems can offer more physiologically relevant insights into drug efficacy and mechanism of action compared to traditional 2D monolayer cultures. While these methodologies are employed for studying steroid hormone effects in general, specific research employing this compound within spheroid or 3D culture systems was not identified in the provided search results.

Analytical Methodologies for 17 Deoxyestradiol and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

Chromatographic techniques are foundational for separating complex mixtures and isolating target analytes like 17-Deoxyestradiol from various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely employed due to their efficiency, sensitivity, and versatility.

HPLC and UPLC: These methods typically utilize reversed-phase columns, such as C18, with mobile phases composed of mixtures of water or aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) arabjchem.orgresearchgate.netpiwet.pulawy.plnih.govrsc.org. The separation is often followed by detection using UV absorbance or fluorescence detectors arabjchem.orgresearchgate.netresearchgate.net.

Sensitivity: HPLC methods can achieve good sensitivity, with reported limits of detection (LOD) and quantification (LOQ) for related estrogens like estradiol (B170435) (E2) in the nanogram per milliliter (ng/mL) or picogram per milliliter (pg/mL) range arabjchem.orgabcam.com. For instance, an HPLC method for 17β-estradiol in pharmaceutical preparations reported an LOD of 10 ng/mL and an LOQ of 25 ng/mL arabjchem.org.

UPLC-MS/MS: Coupling UPLC with tandem mass spectrometry (MS/MS) significantly enhances sensitivity and selectivity, allowing for the analysis of estrogens at sub-nanogram per liter (ng/L) levels in environmental samples rsc.org.

Table 7.1.1: Chromatographic Techniques for Estrogen Analysis

| Technique | Analyte(s) | Matrix | Column | Mobile Phase | Detection | LOD/LOQ | Key Findings | Reference |

| HPLC-UV | 17β-estradiol | Pharmaceutical preparations | RP-HPLC C18 | Water/Acetonitrile | UV (wavelength not specified) | LOD: 10 ng/mL, LOQ: 25 ng/mL | Sensitive and accurate for pharmaceutical formulations. | arabjchem.org |

| HPLC-FL | 17β-estradiol | Rabbit plasma | RP-HPLC | Water/Ethylacetate | Fluorescence (FL) | Not specified | One-step extraction method developed. | researchgate.net |

| UHPLC-MS/MS | 17β-estradiol (E2), 17α-ethinylestradiol (EE2) | Surface waters | Not specified | Not specified | MS/MS | E2 LOD: 0.06 ng/L, EE2 LOD: 0.02 ng/L | Robust and sensitive method for environmental analysis, using isotope-labeled standards. | rsc.org |

| HPLC-MS/MS | Dehydroepiandrosterone (DHEA), 17β-estradiol (E2), Testosterone (B1683101) (T) | Serum, Tissues | Not specified | Not specified | MS/MS | E2 LOQ: 10 fmol | High sensitivity and specificity for steroid profiling in tissues. | nih.gov |

Mass Spectrometry-Based Detection and Identification (e.g., ESI/HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), offers unparalleled sensitivity and specificity for the identification and quantification of estrogens and their metabolites piwet.pulawy.plnih.govrsc.orgnih.govresearchgate.netmst.dkacs.org.

LC-MS/MS: This technique is considered a gold standard for estrogen analysis in complex biological matrices like serum and urine, as well as in environmental samples piwet.pulawy.plrsc.orgresearchgate.netacs.org. Electrospray ionization (ESI) is a common ionization source for LC-MS/MS piwet.pulawy.plrsc.org.

Sensitivity and Specificity: LC-MS/MS methods can achieve very low limits of quantification (LOQ), often in the femtomole per milliliter (fmol/mL) range for various estrogen metabolites nih.govresearchgate.netnih.gov. For example, an LC-MS2 assay reported LOQ of 10 fmol for E2 and T in serum and tissues nih.gov. These methods are highly selective, minimizing interference from other compounds and enabling the simultaneous analysis of multiple estrogenic compounds piwet.pulawy.plnih.gov.

HRMS: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the definitive identification of unknown estrogen metabolites by confirming elemental composition acs.org.

GC-MS: While GC-MS is also used, it often requires derivatization of the steroid hormones to improve volatility and detectability nih.govmst.dknih.gov.

Table 7.2.1: Mass Spectrometry-Based Detection Methods for Estrogens

| Technique | Analyte(s) | Matrix | Ionization | Detection | LOD/LOQ | Key Findings | Reference |

| LC-MS/MS | Estrogens & metabolites | Biological fluids, Environmental samples | ESI | Tandem MS | fmol/mL to pg/mL range | High sensitivity, specificity, and ability to quantify multiple metabolites simultaneously. | piwet.pulawy.plnih.govrsc.orgnih.govresearchgate.netacs.orgnih.gov |

| LC-MSn | Estrogens | Water-based solutions | ESI | MSn (ion trap) | Not specified | Confirms identity and provides structural information through fragmentation. | vliz.be |

| GC-MS | Estradiol-17β (E2) | Plasma | Not specified (derivatized) | Selected Ion Monitoring | Not specified | Highly specific method using mixed silyl (B83357) ether-perfluoroacyl ester derivatives. | nih.gov |

Spectroscopic Characterization Techniques (e.g., NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and confirming the identity of organic molecules, including steroid hormones like this compound researchgate.netnih.govnih.govarkat-usa.orgegyankosh.ac.inphcogj.com.

NMR Techniques: Various NMR experiments, including 1D (¹H NMR, ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC, NOESY), are utilized to elucidate molecular structures nih.govarkat-usa.orgegyankosh.ac.in. These techniques provide information about the connectivity of atoms, the chemical environment of protons and carbons, and spatial relationships between atoms.

Structural Information: NMR data can confirm the presence of specific functional groups, stereochemistry, and conformational preferences of molecules like this compound nih.govegyankosh.ac.in. For example, studies have used NMR to establish the conformational structures of estradiol isomers in solution nih.gov.

Data Resources: Databases like PubChem provide access to spectral data, including ¹H and ¹³C NMR spectra, for compounds like this compound, facilitating its identification and characterization nih.gov.

Table 7.3.1: Spectroscopic Techniques for Structural Elucidation

| Technique | Analyte(s) | Matrix | Key NMR Experiments | Key Findings | Reference |

| NMR Spectroscopy | This compound, Estradiol isomers | Solution (e.g., DMSO) | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY | Elucidates molecular structure, functional groups, and conformational analysis. | researchgate.netnih.govnih.govarkat-usa.orgegyankosh.ac.in |

Biosensor Development for Environmental and Biological Research Sample Analysis

Biosensors offer rapid, sensitive, and often cost-effective methods for detecting target analytes, including estrogens, in environmental and biological samples rsc.orgmdpi.comnih.goveuropa.eunih.gov.

Electrochemical Biosensors: These sensors commonly utilize immobilized enzymes (e.g., horseradish peroxidase) or antibodies on electrode surfaces. They detect changes in electrochemical signals (e.g., current, potential) upon analyte binding rsc.orgnih.govnih.gov. An electrochemical biosensor using horseradish peroxidase (HRP) and a conducting polymer demonstrated a linear range for 17β-estradiol from 0.1 to 200 μM with a detection limit of 105 nM rsc.orgnih.gov.

Receptor-Based Biosensors: Biosensors employing engineered estrogen receptors (ER) as the bio-recognition element can detect estrogens with high specificity europa.eu. One such biosensor detected 17β-estradiol at 20 ng/L in water samples europa.eu.

Performance: Biosensor development aims for high sensitivity, selectivity against interfering compounds, and practical applicability in real-world sample analysis rsc.orgmdpi.comnih.goveuropa.eunih.gov.

Table 7.4.1: Biosensor Development for Estrogen Detection

| Biosensor Type | Analyte(s) | Matrix | Bio-recognition Element | Detection Principle | LOD/LOQ | Key Findings | Reference |

| Electrochemical | 17β-estradiol | Not specified | HRP, Conducting Polymer | Electrochemical signal change | 105 nM (LOD) | Sensitive and selective detection in the presence of interferents. | rsc.orgnih.gov |

| Receptor-based | 17β-estradiol | Water samples | Engineered Estrogen Receptor α | Label-free detection | 20 ng/L | Discriminates between agonists and antagonists. | europa.eu |

| Electrochemical | 17β-estradiol | Milk samples | ER-α/SnSe-3MPA/AuE | Square-wave voltammetry | 1.69 nM (LOD) | Linear response and acceptable recoveries in milk. | nih.gov |

| Electrochemical | 17β-estradiol | Not specified | Antibody-modified electrode | Influence on redox coupling | Not specified | Cost-effective, single-use, portable design. | mdpi.com |

Radioligand Binding Assays and Enzyme-Linked Immunosorbent Assays (ELISA) in Research

Radioligand Binding Assays (RLA) and Enzyme-Linked Immunosorbent Assays (ELISA) are established techniques widely used in research for quantifying steroid hormones and assessing their interactions with biological targets.

Radioligand Binding Assays (RLA): RLAs are considered a gold standard for measuring the affinity of ligands to receptors due to their robustness and sensitivity mdpi.comnih.govgiffordbioscience.com. These assays typically involve incubating a radiolabeled ligand, such as [³H]17β-estradiol, with estrogen receptors (ER). Competitive binding assays are performed by measuring the displacement of the radioligand by test compounds to determine their binding affinities (Ki values) mdpi.comnih.govgiffordbioscience.com.

Enzyme-Linked Immunosorbent Assays (ELISA): ELISAs are widely used for the quantitative determination of estrogens, including 17β-estradiol, in biological fluids and environmental samples researchgate.netabcam.comnih.govnovusbio.comnih.govneogen.com. These are typically competitive immunoassays where the analyte in the sample competes with a labeled analyte for binding to specific antibodies abcam.comnovusbio.comnih.gov.

Sensitivity: ELISAs can achieve high sensitivity, with reported sensitivities for 17β-estradiol in the pg/mL range abcam.comnovusbio.com. For instance, one ELISA kit reported a sensitivity of 8.68 pg/mL for 17β-estradiol abcam.com.

Limitations: A significant limitation of ELISAs can be cross-reactivity with structurally similar compounds, which may affect specificity compared to mass spectrometry-based methods nih.govresearchgate.netnih.gov.

Table 7.5.1: Radioligand Binding Assays and ELISAs for Estrogens

| Technique | Analyte(s) | Matrix | Principle | Sensitivity/LOD/LOQ | Key Findings | Reference |

| RLA | 17β-estradiol | Receptor preparations | Competitive binding of radiolabeled ligand to receptor | Measures affinity (Kd, Ki) | Gold standard for receptor binding affinity. | mdpi.comnih.govgiffordbioscience.com |

| ELISA | 17β-estradiol | Biological fluids, Environmental samples | Competitive immunoassay | Sensitivity ~8.68 pg/mL | High-throughput, but potential for cross-reactivity. | researchgate.netabcam.comnih.govnovusbio.comnih.govneogen.com |

| ELISA | 17β-estradiol, Estrone (B1671321), Estriol (B74026) | Not specified | Competitive immunoassay | IC50 for E2: 243 ng/mL (specific); 18 ng/mL (E1+E2+E3) | Can be developed for multiple estrogens; cross-reactivity with conjugates noted. | nih.gov |

Environmental Research and Ecofate of 17 Deoxyestradiol Analogs

Occurrence and Distribution in Aquatic and Terrestrial Ecosystems

Environmental Degradation Pathways and Transformation Products

Direct experimental data on the specific environmental degradation pathways and transformation products of 17-Deoxyestradiol is notably scarce. The literature primarily focuses on the general environmental fate of steroid hormones, often utilizing predictive modeling rather than direct experimental observation for compounds like this compound.

Aerobic and Anaerobic Biodegradation Processes

Specific studies detailing the aerobic or anaerobic biodegradation rates or pathways for this compound in environmental matrices such as soil or water were not identified. However, research on related steroid hormones indicates that biodegradation is a significant process influencing their environmental persistence. Metabolites of parent steroid hormones often exhibit faster degradation rates than the parent compounds themselves vdoc.pub. Factors such as nutrient availability within the environment can also influence degradation rates, with nutrient depletion potentially leading to slower degradation vdoc.pub.

Photolytic and Abiotic Degradation Mechanisms

Experimental data pertaining to the photolytic or abiotic degradation mechanisms of this compound in the environment, such as hydrolysis or direct photolysis, was not found in the provided search results. The environmental fate of such compounds is often predicted using Quantitative Structure-Activity Relationship (QSAR) models when direct experimental data is lacking vdoc.pub.

Bioavailability and Sorption Dynamics in Environmental Compartments

Specific experimental data on the bioavailability and detailed sorption dynamics of this compound in environmental compartments is limited. However, steroid hormones, in general, are known to exhibit significant sorption to soil and sediment, particularly to organic matter vdoc.pubpsu.edu. This high sorption is often attributed to their low aqueous solubility, resulting in high organic-carbon-normalized sorption coefficients (log Koc values typically between 2.8 and 3.8) psu.edu. While these general characteristics suggest that steroid hormones are likely to be relatively immobile in soils, particle-bound hormones can be transported via surface runoff, and colloidal transport may also facilitate their movement through soils and into aquatic systems psu.edu. Direct experimental values for the bioavailability or specific sorption coefficients (e.g., Koc) for this compound were not found.

Methodologies for Environmental Fate and Transport Modeling

Given the limited availability of direct experimental data for this compound, predictive modeling approaches, particularly Quantitative Structure-Activity Relationships (QSAR), are crucial for estimating its environmental fate and transport parameters vdoc.pubpsu.edupsu.edu. QSAR models utilize the chemical structure of a compound to predict its properties, including those related to environmental fate such as sorption and degradation vdoc.pubpsu.edupsu.edu. These methods are applied to classes of compounds, including estrogens and their analogs, to infer behavior where specific data is absent vdoc.pubau.dkresearchgate.netpsu.eduarchive.org. Techniques such as molecular docking, comparative molecular similarity index analysis (CoMSIA), and various statistical modeling approaches (e.g., decision forests) are employed to develop these predictive models psu.eduau.dkresearchgate.netpsu.edu. These models help in understanding structure-activity relationships and predicting potential environmental behavior, including toxicity and fate, thereby aiding in risk assessment and regulatory evaluations vdoc.pubpsu.edu.

Computational and Theoretical Studies of 17 Deoxyestradiol

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor, thereby estimating binding affinity. This method is crucial for understanding how molecules like 17-Deoxyestradiol might interact with biological targets, such as the estrogen receptor (ER). Studies involving the well-characterized ligand 17β-estradiol (E2) provide a foundational understanding of these interactions.

Research utilizing molecular docking has elucidated the binding modes of E2 within the ligand-binding domains (LBDs) of human estrogen receptor alpha (ERα) and beta (ERβ) plos.orgnih.govnii.ac.jp. These simulations have demonstrated that E2 forms key hydrogen bonds with specific amino acid residues within the receptor's active site. For instance, E2's hydroxyl groups typically form hydrogen bonds with residues such as glutamate (B1630785) 353 (E353) and arginine 394 (R394) in ERα, and E305 and R346 in ERβ. A third hydrogen bond is often observed between E2's 17-hydroxyl group and histidine 524 (H524) in ERα or H475 in ERβ plos.org. These interactions are critical for the stabilization of the ligand-receptor complex.

Beyond the estrogen receptor, molecular modeling and docking studies have also investigated the binding of E2 to other proteins, such as the β1 subunit of the large conductance, Ca2+- and voltage-activated K+ (BK) channel. In these studies, specific hydrophobic residues, notably tryptophan 163 (W163) and phenylalanine 166 (F166), were identified as crucial for E2 binding, stabilized by hydrophobic and π-π interactions nih.gov.

While direct docking studies specifically on this compound may be less prevalent, the extensive research on 17β-estradiol and its derivatives provides a strong basis for inferring its potential binding behavior. Given its structural similarity, this compound is expected to engage with similar binding pockets and amino acid residues, although subtle differences in affinity and interaction patterns may arise due to the absence of the 17-hydroxyl group.

Table 9.1.1: Key Residues and Interactions in Estrogen Receptor Binding

| Receptor Subtype | Ligand (Model) | Key Residues Involved | Interaction Type(s) | Reference(s) |

| ERα | 17β-Estradiol | E353, R394, H524 | Hydrogen Bonding | plos.org |

| ERβ | 17β-Estradiol | E305, R346, H475 | Hydrogen Bonding | plos.org |

| BK Channel β1 | 17β-Estradiol | W163, F166 | Hydrophobic, π-π | nih.gov |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules and their interactions over time. These simulations can provide detailed insights into binding affinities, conformational changes, and the stability of molecular complexes. Studies on 17β-estradiol (E2) have employed MD to explore its interactions with various biological systems.

MD simulations have been used to determine the binding affinities of E2 with different estrogen receptor (ER) isoforms, including those found in rainbow trout nih.govplos.org. These studies help elucidate evolutionary pressures on ER subtypes by comparing binding characteristics. Furthermore, MD simulations have revealed that E2 can intercalate into DNA, particularly at estrogen response elements (EREs), suggesting a potential mechanism by which it might disrupt DNA-related cellular processes nih.gov.

Research has also utilized MD to analyze the binding of E2 to DNA aptamers, specifically examining the role of water-mediated hydrogen bonds in stabilizing the ligand-aptamer complex nih.govresearchgate.net. These simulations provide a dynamic view of molecular recognition events. MD is also employed to assess the stability and dynamic behavior of ligand-receptor complexes, offering insights into the persistence and nature of these interactions nih.gov.

The application of MD simulations to systems involving E2 lays the groundwork for understanding the dynamic behavior of structurally similar compounds like this compound. By simulating the movement and interactions of these molecules in a dynamic environment, researchers can gain a more comprehensive picture of their behavior in biological contexts.

Table 9.2.1: Molecular Dynamics Simulation Insights for Estrogenic Compounds

| System Studied | Simulation Type | Key Findings | Reference(s) |

| 17β-Estradiol (E2) and Rainbow Trout ERs | Molecular Dynamics | Determined binding affinities; compared binding preferences between ER isoforms. | nih.govplos.org |

| 17β-Estradiol (E2) and DNA | All-atom MD | E2 intercalates into DNA, potentially disrupting DNA-related processes. | nih.gov |

| 17β-Estradiol (E2) and DNA Aptamer | MD Simulation | Analyzed binding characteristics, identified water-mediated hydrogen bonds; revealed E2-specific bases within the aptamer. | nih.govresearchgate.net |

| Ligand-Receptor Complexes (General) | Molecular Dynamics | Monitored structural stability and dynamic behavior of complexes. | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, including methods like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), are fundamental for determining the electronic structure, charge distribution, and inherent properties of molecules. These calculations provide a detailed understanding of molecular behavior and interactions at the electronic level northwestern.educecam.orgaspbs.comnih.gov.

QM/MM calculations have been specifically applied to study estrogenic molecules, such as estrone (B1671321), 17β-estradiol, and estriol (B74026), in their interactions with the estrogen receptor researchgate.net. These hybrid methods allow for the detailed quantum mechanical treatment of the ligand and key receptor residues while treating the rest of the system with a classical force field. Such studies aim to elucidate the charge density distribution and electrostatic interactions that govern ligand-receptor recognition. The analysis highlights the significant role of electrostatic interactions and hydrogen bonding in the binding process, providing insights into the chemical bonding nature of these hormones within the receptor's active site researchgate.net.

These theoretical calculations are essential for understanding the intrinsic properties of molecules like this compound, such as its polarity, dipole moment, and electron distribution. Such information is critical for predicting how it will interact with other molecules and surfaces, forming the basis for more complex simulations and predictive models.

Table 9.3.1: Quantum Chemical Methods and Applications for Estrogenic Molecules

| Method(s) Used | Focus Area | Key Information Gained | Reference(s) |

| DFT, Wavefunction Theory (WFT) | Electronic structure, molecular properties (energy, spectra, electrical properties) | Provides accurate predictions of molecular behavior; basis for understanding chemical reactivity and interactions. | northwestern.educecam.orgaspbs.com |

| QM/MM | Ligand-receptor interactions, charge density distribution, electrostatic interactions, hydrogen bonding in estrogens | Elucidates detailed chemical bonding nature and intermolecular forces governing hormone-receptor recognition. | researchgate.net |

| DFT Calculations | Electronic structure and bonding in metal complexes | Characterizes the nature of chemical bonds and electronic configurations. | nih.gov |

Predictive Modeling for Biological Activity and Environmental Behavior

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) approaches, is vital for forecasting the biological activity and environmental fate of chemical compounds based on their molecular structures oup.comresearchgate.netlouisville.edu. These methods correlate specific structural features of molecules with their observed biological effects, such as binding to the estrogen receptor.

QSAR models are developed by analyzing a dataset of chemicals with known activities and their corresponding structural descriptors. By identifying patterns and relationships, these models can predict the activity of untested compounds, including environmental contaminants oup.comresearchgate.net. For estrogenic compounds, SAR models aim to identify structural motifs that confer estrogen receptor binding affinity or elicit estrogenic responses louisville.edu. These models can help prioritize chemicals for further testing and risk assessment.

Regarding the environmental behavior of this compound, specific hazard information is available. It is classified as "Very toxic to aquatic life" nih.gov. This classification, derived from experimental data or predictive models, highlights the importance of understanding its environmental impact. While specific computational models for the environmental fate of this compound are not detailed in the provided search results, the general principles of QSAR and environmental modeling are applicable to predicting its persistence, bioaccumulation, and ecotoxicity.

Q & A

Q. What documentation is required for studies involving this compound in vertebrate models?

- Requirements :

- IACUC Approval : Detail animal strain, dosing regimen, and humane endpoints.

- Data Transparency : Share raw histopathology images via public repositories (e.g., Figshare).

- Reference : Follow CONSORT-EHEALTH guidelines for subgroup analysis reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.